molecular formula C5H7BF3KO B1456642 Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate CAS No. 1612893-03-4

Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate

Cat. No. B1456642
M. Wt: 190.02 g/mol
InChI Key: OBONOTIHBKFMJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear structure formula of Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is C5H7BF3KO .


Physical And Chemical Properties Analysis

Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 2H-Pyrans are used in the synthesis of many natural products . They are key intermediates in the construction of these structures .
    • Methods : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes .
    • Results : The synthesis methods for 2H-Pyrans are versatile and have been reported in recent literature .
  • Conformational Interconversion of 3,4-dihydro-2H-pyran

    • Field : Physical Chemistry
    • Application Summary : The conformational interconversion of 3,4-dihydro-2H-pyran (34DHP) has attracted considerable interest due to its structural similarity to cyclohexene .
    • Methods : High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was utilized to obtain information regarding the adiabatic ionic transition between the S0 and the D0 states .
    • Results : The study revealed that in the S0 state, the twisted conformers undergo interconversion through the asymmetric bent conformation on the pseudorotational pathway, whereas in the D0 state, the half-bent conformers directly undergo interconversion via the planar conformation at the saddle point of 2D PES .
  • Synthesis of Tetrahydropyranylated Products

    • Field : Organic Chemistry
    • Application Summary : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols .
    • Methods : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .
    • Results : The result is a tetrahydropyranylated product .

Safety And Hazards

Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

potassium;3,6-dihydro-2H-pyran-4-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3O.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONOTIHBKFMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Reactant of Route 2
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Reactant of Route 3
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Reactant of Route 4
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Reactant of Route 5
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate
Reactant of Route 6
Potassium 3,6-dihydro-2H-pyran-4-trifluoroborate

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